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Compound of Interest

Compound Name: 3,5-Difluorobenzonitrile

Cat. No.: B1349092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Difluorobenzonitrile is a fluorinated aromatic building block of significant interest in

medicinal chemistry, materials science, and organic synthesis. The presence of two electron-

withdrawing fluorine atoms and a versatile nitrile group on the benzene ring imparts unique

electronic properties and reactivity. This guide provides a comprehensive overview of its

synonyms, chemical and physical properties, key synthetic protocols, and applications, with a

focus on its role in the development of novel pharmaceuticals and advanced materials.

Synonyms and Identifiers
3,5-Difluorobenzonitrile is also known by several other names, which are important to

recognize when searching chemical databases and literature.

Synonym Source

5-Cyano-1,3-difluorobenzene [Chemical Supplier Catalogs]

3,5-difluoro nitrile [Chemical Supplier Catalogs]

3,5-difluoro-benzonitrile [Chemical Supplier Catalogs]

3,5-Difluoro-1-benzonitrile [Chemical Supplier Catalogs]
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Physicochemical Properties
A summary of the key physical and chemical properties of 3,5-Difluorobenzonitrile is

presented below.

Property Value

CAS Number 64248-63-1

Molecular Formula C₇H₃F₂N

Molecular Weight 139.10 g/mol

Appearance White to off-white crystalline powder

Melting Point 84-86 °C

Boiling Point 160 °C

Purity Typically >99% (by GC)

Solubility Insoluble in water

Experimental Protocols
Detailed methodologies for the synthesis of 3,5-Difluorobenzonitrile and its application in key

organic reactions are provided below.

Synthesis of 3,5-Difluorobenzonitrile
A common laboratory-scale synthesis of 3,5-Difluorobenzonitrile involves the cyanation of a

corresponding Grignard reagent formed from 3,5-difluorobromobenzene.[1]

Reaction Scheme:

Materials:

3,5-Difluorobromobenzene

Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (2M in THF)
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Anhydrous Lithium Chloride (LiCl)

Anhydrous Tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF)

Iodine (I₂)

Aqueous Ammonia (NH₃, 28-30%)

Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

Chloroform (CHCl₃)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl·LiCl (2M in THF, 4.1 mL) and

anhydrous THF (5 mL) at 15 °C.[1]

Stir the mixture for 15 minutes.[1]

Slowly add a solution of 3,5-difluorobromobenzene (1.46 g, 8.03 mmol) in anhydrous THF (1

mL) to the reaction mixture and continue stirring for an additional 15 minutes.[1]

Cool the mixture to 0 °C and add anhydrous DMF (1.3 mL, 12 mmol). Stir the reaction for 2

hours at this temperature.[1]

Upon completion of the reaction, add aqueous NH₃ (7 mL, 28-30%) followed by I₂ (4.06 g, 16

mmol).[1]
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After stirring at room temperature for 2 hours, pour the reaction mixture into a saturated

aqueous Na₂SO₃ solution.[1]

Extract the aqueous layer with CHCl₃ (3 x 30 mL).[1]

Combine the organic layers, dry over Na₂SO₄, and filter.[1]

Remove the solvent under reduced pressure.[1]

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl

acetate (9:1, v/v) as the eluent to obtain 3,5-difluorobenzonitrile.[1]

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in 3,5-Difluorobenzonitrile makes it a

suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. While a specific

protocol starting with 3,5-difluorobenzonitrile is not detailed in the provided search results, a

representative procedure for a similar substrate, 2-Amino-3,5-difluorobenzonitrile, is outlined

below and can be adapted.[2]

Reaction Principle:

In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement

of a leaving group (in this case, a fluoride ion). The reaction proceeds via a two-step addition-

elimination mechanism.[2]

General Procedure (Adapted for 3,5-Difluorobenzonitrile):

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,5-
Difluorobenzonitrile (1.0 eq), a suitable nucleophile (e.g., a secondary amine like

morpholine, 1.2 eq), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]

Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide

(DMF), to achieve a concentration of approximately 0.2 M with respect to the starting

material.[2]

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[2]
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Work-up:

Cool the reaction mixture to room temperature.[2]

Pour the mixture into deionized water and extract with an organic solvent like ethyl acetate

(3 times the volume of the aqueous phase).[2]

Combine the organic layers and wash with deionized water, followed by brine.[2]

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.[2]

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Suzuki-Miyaura Cross-Coupling
3,5-Difluorobenzonitrile can be utilized as a coupling partner in Suzuki-Miyaura cross-

coupling reactions to form C-C bonds, leading to the synthesis of biaryl compounds. This

reaction is fundamental in drug discovery and materials science.

Reaction Principle:

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an

organoboron compound (e.g., an arylboronic acid) and an organohalide or triflate. The catalytic

cycle consists of three main steps: oxidative addition, transmetalation, and reductive

elimination.[3]

General Procedure (for coupling with an arylboronic acid):

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine

3,5-Difluorobenzonitrile (assuming a suitable leaving group like bromine or iodine is

present at another position, or under conditions that activate C-F bonds), the arylboronic acid

(1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add a degassed solvent system, which can be a single organic solvent like

dioxane or a biphasic mixture such as toluene and water.

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor

the reaction progress by TLC or GC-MS.

Work-up:

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a

pad of Celite if necessary.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by flash column chromatography.

Visualizations
Experimental Workflow for the Synthesis of 3,5-
Difluorobenzonitrile
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Caption: Workflow for the synthesis of 3,5-Difluorobenzonitrile.
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Logical Relationship in Nucleophilic Aromatic
Substitution
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Caption: Key steps in the SNAr reaction of 3,5-Difluorobenzonitrile.

Applications in Research and Development
3,5-Difluorobenzonitrile is a valuable intermediate in several areas of chemical research and

development:

Pharmaceutical Synthesis: The difluorophenyl moiety is a common structural motif in drug

candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and

bioavailability. This building block is particularly useful in the synthesis of kinase inhibitors

and central nervous system (CNS) active agents.
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Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the

efficacy and environmental persistence of pesticides and herbicides.

Materials Science: 3,5-Difluorobenzonitrile and its derivatives are used in the synthesis of

advanced materials. For instance, they serve as electron-acceptor units in the development

of emitters for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally

activated delayed fluorescence (TADF). The electron-withdrawing nature of the

difluorobenzonitrile core is crucial for tuning the electronic properties of these materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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